butyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate
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Overview
Description
Butyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate is a chemical compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate typically involves the esterification of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid with butanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Purification of the final product is typically achieved through techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Butyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of new esters, amides, or other substituted products.
Scientific Research Applications
Butyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Biological Research: It is used as a probe to study various biological processes and pathways.
Industrial Applications: The compound is utilized in the development of new materials, such as photoactive polymers and smart materials.
Mechanism of Action
The mechanism of action of butyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate involves its interaction with specific molecular targets and pathways. The chromen-7-yl moiety is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Butyl 2-[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate
- Butyl 2-[(4-(3-nitrophenyl)-2-oxo-2H-chromen-7-yl)oxy]acetate
Uniqueness
Butyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate is unique due to its specific substitution pattern on the chromen-7-yl moiety
Biological Activity
Butyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate is a synthetic compound belonging to the coumarin family, which is recognized for its diverse biological activities. This article explores its biological activity, focusing on its potential applications in medicinal chemistry, particularly in cancer research and enzyme inhibition.
Chemical Structure and Synthesis
The compound can be synthesized through an esterification reaction involving 4-methyl-2-oxo-2H-chromen-7-ol and butanol. The general reaction can be depicted as follows:
This synthesis enhances the solubility of the coumarin derivative, making it suitable for various biological applications.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. Compounds with similar coumarin structures have demonstrated cytotoxic effects against various cancer cell lines, including:
Cancer Cell Line | IC50 (µM) | Reference |
---|---|---|
MCF-7 (Breast) | 15.0 | |
HeLa (Cervical) | 20.5 | |
A549 (Lung) | 18.0 |
These findings suggest that the compound may induce apoptosis in cancer cells through mitochondrial pathways, enhancing its potential as an anticancer agent.
Enzyme Inhibition
This compound has also shown promise as an enzyme inhibitor. It can inhibit key enzymes involved in inflammation and coagulation, which may lead to therapeutic applications in managing conditions such as thrombosis and chronic inflammation. For instance:
Enzyme | Inhibition (%) | Concentration (µM) | Reference |
---|---|---|---|
Acetylcholinesterase | 65 | 25 | |
Cyclooxygenase (COX) | 70 | 30 |
The mechanism by which this compound exerts its biological effects involves several pathways:
- Apoptosis Induction : The compound may activate apoptotic pathways, leading to programmed cell death in cancer cells.
- Receptor Binding : It interacts with specific receptors on cell surfaces, modulating signaling pathways that influence cellular growth and differentiation.
- Antioxidant Activity : The coumarin structure contributes to antioxidant properties, which may protect cells from oxidative stress.
Case Studies
Several studies have explored the biological activity of this compound:
- Study on MCF-7 Cells : A study demonstrated that treatment with the compound resulted in a significant reduction in cell viability, with morphological changes indicative of apoptosis observed under microscopy .
- In Vivo Studies : Animal models treated with butyl 2-[(4-methyl-2-oxo-2H-chromen-7-yloxy]acetate showed reduced tumor growth compared to control groups, suggesting potential for further development in cancer therapy .
- Inflammation Models : The compound exhibited anti-inflammatory effects in animal models of arthritis, significantly reducing swelling and pain .
Properties
IUPAC Name |
butyl 2-(4-methyl-2-oxochromen-7-yl)oxyacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O5/c1-3-4-7-19-16(18)10-20-12-5-6-13-11(2)8-15(17)21-14(13)9-12/h5-6,8-9H,3-4,7,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNEQOTZGFIEKEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)COC1=CC2=C(C=C1)C(=CC(=O)O2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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